N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide
Description
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c22-17(18(23)20-14-7-4-5-8-14)19-13-16-21(11-6-12-26-16)27(24,25)15-9-2-1-3-10-15/h1-3,9-10,14,16H,4-8,11-13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPRNKRSQCQEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopentyloxamide involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with 1,3-oxazinan-2-ylmethylamine to form the intermediate, which is then reacted with cyclopentyloxamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopentyloxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopentyloxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N’-cyclopentyloxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Substituent Variations
Key Observations :
Ring System Comparisons
- 1,3-Oxazinan-2-yl vs. Benzimidazole : The benzimidazole core in ’s compound (e.g., 3o and 3p) incorporates a sulfinyl group and morpholine-propoxy chain, enabling proton pump inhibition . In contrast, the target compound’s oxazinan ring may confer conformational flexibility for target binding.
Notes
Data Limitations : Direct experimental data (e.g., crystallographic, pharmacological) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs.
Synthesis Recommendations : Utilize sulfonyl chloride intermediates () and substitution protocols () for scalable synthesis.
Structural Analysis : Tools like SHELX () and ORTEP-3 () are critical for resolving stereochemistry and validating synthetic products.
Future Directions : Evaluate the target compound’s bioactivity against sulfonyl-containing benchmarks (e.g., ) and optimize substituents for target specificity.
Q & A
Q. What are the critical steps in synthesizing N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide, and how can reaction conditions be optimized?
Synthesis typically involves:
- Step 1: Formation of the oxazinan ring via cyclization of a sulfonamide intermediate under basic conditions (e.g., K₂CO₃ in ethanol) .
- Step 2: Alkylation of the oxazinan nitrogen with a bromomethyl-cyclopentyl group, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions .
- Step 3: Coupling the cyclopentylamine moiety via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) .
Optimization: Adjust solvent polarity (acetonitrile vs. THF) and stoichiometric ratios (1:1.2 for amine:acylating agent) to improve yield (>75%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- HPLC-MS: Quantify purity and detect impurities using reverse-phase C18 columns (acetonitrile/water gradient) .
- NMR Spectroscopy: Confirm regiochemistry of the oxazinan ring (δ 3.8–4.2 ppm for CH₂-SO₂) and cyclopentyl group (δ 1.5–2.0 ppm for cyclopentane protons) .
- FT-IR: Validate sulfonyl (1350–1160 cm⁻¹ for S=O) and amide (1650–1680 cm⁻¹ for C=O) functionalities .
Advanced Research Questions
Q. How does the benzenesulfonyl group influence the compound’s binding affinity to biological targets?
The benzenesulfonyl moiety enhances target interaction through:
- Hydrogen bonding: Sulfonyl oxygen atoms form H-bonds with active-site residues (e.g., serine or lysine in enzymes) .
- Hydrophobic interactions: The aromatic ring stabilizes binding in hydrophobic pockets, as observed in analogues with IC₅₀ values <10 µM against kinases .
Methodological Insight: Competitive binding assays (e.g., fluorescence polarization) paired with molecular docking (AutoDock Vina) can map interaction sites .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic Effects: Temperature-dependent NMR (25–60°C) identifies conformational exchange in the oxazinan ring, which may cause peak splitting .
- Isotopic Labeling: Synthesize deuterated analogues (e.g., CD₃CN solvent) to simplify complex coupling patterns in the cyclopentyl region .
- Crystallography: Single-crystal X-ray diffraction resolves ambiguities in regiochemistry and confirms stereochemical assignments .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Variable Substituents: Synthesize derivatives with modified sulfonyl groups (e.g., 4-fluoro or 3-methyl substitution) to assess impact on solubility and target selectivity .
- Pharmacokinetic Profiling: Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to correlate structural changes with oral bioavailability .
- Data Analysis: Apply multivariate regression models (e.g., PLS) to identify key descriptors (logP, polar surface area) driving activity .
Methodological Challenges
Q. What experimental designs mitigate degradation during in vitro pharmacological testing?
- Stability Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Add antioxidants (e.g., ascorbic acid) if oxidation is observed .
- Serum Compatibility: Pre-incubate with fetal bovine serum (10% v/v) to assess protein-binding effects on activity .
Q. How can in silico modeling predict off-target interactions for this compound?
- Target Profiling: Use SwissTargetPrediction or SEA databases to rank potential off-targets (e.g., GPCRs, ion channels) .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability to unintended targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
